ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

Catalog No.
S699186
CAS No.
866837-96-9
M.F
C12H13N3O2
M. Wt
231.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

CAS Number

866837-96-9

Product Name

ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

IUPAC Name

ethyl 5-amino-1-phenylpyrazole-3-carboxylate

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-11(13)15(14-10)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3

InChI Key

SRDSLLHGDLOTGF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2
Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate, also known as EAPC, is a chemical compound that has been of increasing interest in the scientific community due to its potential applications in various fields of research and industry. It is a pyrazole derivative that possesses both amino and carboxylic acid groups, making it an attractive candidate for potential use in drug and pesticide development.
EAPC is a white to off-white powder that is soluble in chloroform and DMSO, but is insoluble in water. Its molecular formula is C14H14N4O2, and it has a molecular weight of 274.29 g/mol. EAPC has a melting point of 153-155 °C and a boiling point of 503.4 °C at 760 mmHg.
EAPC can be synthesized through a multistep process involving the reaction of various starting materials. One common method involves the reaction of 1-phenylhydrazine with ethyl acetoacetate, followed by treatment with hydrazine hydrate and glyoxylic acid. The resulting product is then purified via recrystallization.
Several analytical methods have been used to characterize EAPC, including nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).
EAPC has been shown to possess various biological properties, including antifungal, antibacterial, and antitumor activity. Studies have also demonstrated its potential use as a photosensitizer in photodynamic therapy.
In scientific experiments, EAPC has been found to have low to moderate toxicity depending on the dosage and administration route. However, more research is needed to fully understand its safety profile.
EAPC has been used in various scientific experiments, including the development of new drugs and pesticides, as well as in research related to photodynamic therapy and cancer treatment.
Research on EAPC is still ongoing, with several studies investigating its potential applications in various fields. Its use in drug development, particularly for the treatment of cancer and fungal infections, continues to be an active area of research.
The potential implications of EAPC in various fields of research and industry are vast. Its use in drug development could lead to the creation of new treatments for a variety of diseases, while its antifungal and antibacterial properties make it a promising candidate for use in agriculture and pest control.
Despite its potential applications, EAPC has several limitations that must be addressed in future research. These include its limited solubility in water and its moderate toxicity. Future research should focus on developing methods to improve its solubility and reduce its toxicity, as well as exploring its potential use in other fields, such as nanotechnology.
- Investigation of the potential use of EAPC in nanotechnology, such as in the development of nanomaterials and nanodevices
- Examination of the use of EAPC in combination with other drugs to enhance its efficacy
- Investigation of the potential use of EAPC in gene therapy and genetic engineering
- Development of new analytical methods for the characterization of EAPC and its derivatives
- Investigation of the mechanisms underlying EAPC's antifungal and antibacterial properties
- Exploration of the use of EAPC in other applications, such as food preservation and water treatment.

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Wikipedia

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

Dates

Modify: 2023-08-15

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